molecular formula C17H15N7O B11150087 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11150087
M. Wt: 333.3 g/mol
InChI Key: GISVCLRVNUGYRW-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H15N7O and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N6
  • Molecular Weight : 284.33 g/mol

The presence of both benzimidazole and tetraazole rings contributes to its pharmacological potential.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol)S. aureus12.5 µg/mL
N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol)E. coli25 µg/mL

Anticancer Activity

Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma), demonstrating promising results in reducing cell viability . The mechanism involves inducing apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-2315.2Induction of apoptosis via ROS generation
A37510.0DNA damage leading to cell cycle arrest

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives, including our compound of interest. The results indicated that these derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .

Antibacterial Efficacy

Another study focused on the antibacterial properties of benzimidazole derivatives against resistant bacterial strains. The findings revealed that compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) showed enhanced activity compared to traditional antibiotics, emphasizing their potential role in combating antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit promising antimicrobial properties. The antimicrobial activity of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can be understood through its structural similarity to known effective agents.

Case Studies

In a comparative study evaluating various benzimidazole derivatives against bacterial strains:

  • The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Specific derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

Studies involving human colorectal carcinoma cell lines (e.g., HCT116) revealed:

  • The compound showed an IC50 value indicating potent cytotoxicity against cancer cells.
  • Comparative analyses with standard chemotherapeutics like 5-fluorouracil (5-FU) demonstrated superior efficacy in some derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-tetraazol-1-yl)benzamide, and how is purity ensured?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving coupling of benzimidazole and tetrazole precursors. For example, benzamide derivatives are often prepared by reacting benzoyl chloride with amine-functionalized intermediates in anhydrous solvents (e.g., dichloromethane) under basic conditions (triethylamine). Purification involves column chromatography or recrystallization, followed by TLC for purity checks . Structural confirmation uses 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to validate molecular weights and chemical environments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm, tetrazole CH3_3 at δ 2.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peak matching calculated values within 5 ppm error) .
  • IR : Detects amide C=O stretches (~1650 cm1^{-1}) and NH bending (~3300 cm1^{-1}) .

Q. How is initial biological activity screening conducted for this compound?

  • Methodology : In vitro assays are prioritized. For example:

  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzimidazole-tetrazole coupling step?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of intermediates .
  • Catalysts : Copper(I) iodide or Pd-based catalysts for click chemistry (e.g., triazole formation) .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 80°C for 30 mins vs. 24 hrs conventional) .
  • Yield tracking : Use HPLC or 1H^1H-NMR to monitor intermediates and byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodology :

  • Isotopic labeling : 15N^{15}N-NMR to distinguish NH environments in benzimidazole vs. tetrazole .
  • X-ray crystallography : Resolves ambiguous stereochemistry or hydrogen-bonding interactions (e.g., centrosymmetric dimer formation via N-H···N bonds) .
  • DFT calculations : Predict theoretical NMR shifts and compare with experimental data .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzamide ring to enhance target binding. For example, 5-chloro analogs in showed improved antimicrobial activity .
  • Heterocycle replacement : Replace tetrazole with triazole () to modulate solubility and metabolic stability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with enzyme active sites) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodology :

  • Enzyme inhibition assays : Measure inhibition of PfPNP (purine nucleoside phosphorylase) or PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) and thermodynamics .
  • Cryo-EM/X-ray co-crystallography : Visualizes binding modes (e.g., amide anion conjugation disrupting active-site residues) .

Q. How are stability and solubility challenges addressed during formulation studies?

  • Methodology :

  • pH-solubility profiling : Use phosphate buffers (pH 1–7.4) to identify optimal solubility conditions .
  • Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. Data Analysis and Experimental Design

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Methodology :

  • Dose-response normalization : Express IC50_{50} relative to cell viability controls (e.g., ATP-based assays) .
  • Transcriptomic profiling : RNA-seq identifies differential gene expression (e.g., apoptosis markers like BAX/BCL-2) .
  • Resistance studies : Compare efflux pump activity (e.g., P-gp inhibition with verapamil) .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodology :
  • In silico metabolism : Use SwissADME or ADMET Predictor to identify cytochrome P450 oxidation sites .
  • Molecular dynamics (MD) : Simulates hepatic microsome interactions (e.g., CYP3A4 binding) .

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N7O/c1-11-21-22-23-24(11)15-9-5-2-6-12(15)17(25)18-10-16-19-13-7-3-4-8-14(13)20-16/h2-9H,10H2,1H3,(H,18,25)(H,19,20)

InChI Key

GISVCLRVNUGYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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